Product packaging for Kemptide TFA(Cat. No.:)

Kemptide TFA

Cat. No.: B12467206
M. Wt: 885.9 g/mol
InChI Key: YTHNQIOAEDPEJM-PXILYFGCSA-N
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Description

Kemptide TFA (trifluoroacetic acid salt) is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG). It serves as a well-characterized substrate for cAMP-dependent protein kinase (PKA) and protein kinase C (PKC). The serine residue at position 5 is phosphorylated by these kinases, making it a critical tool for studying kinase activity in vitro and in vivo .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H62F3N13O11 B12467206 Kemptide TFA

Properties

Molecular Formula

C34H62F3N13O11

Molecular Weight

885.9 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H61N13O9.C2HF3O2/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48;3-2(4,5)1(6)7/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t18-,19-,20-,21-,22-,23-;/m0./s1

InChI Key

YTHNQIOAEDPEJM-PXILYFGCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Kemptide

Resin Selection and Amino Acid Coupling

Kemptide is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted method for peptide production. The process begins with the attachment of the C-terminal glycine residue to a 2-chlorotrityl chloride (2-CTC) resin , which offers high loading capacity and stability under basic conditions. The resin is pre-swollen in dichloromethane (DCM) before coupling.

Subsequent amino acids (Leu, Ser, Ala, Arg, Arg, Leu) are coupled sequentially using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators. Double couplings are employed for arginine residues to ensure complete reaction due to steric hindrance. Each coupling step is followed by Fmoc deprotection using 20% piperidine in dimethylformamide (DMF) .

Side-Chain Protection Strategies

  • Arginine : Protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent side reactions.
  • Serine : Protected with a tert-butyl (t-Bu) group.
  • Leucine and Alanine : No side-chain protection required.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktail

After chain assembly, the peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 4 hours at room temperature. This mixture simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.

Table 1: Cleavage Reagent Composition
Component Volume (%) Role
Trifluoroacetic acid 95 Acidolytic cleavage agent
Water 2.5 Scavenger for carbocations
Triisopropylsilane 2.5 Scavenger for reactive species

Precipitation and TFA Removal

The crude peptide is precipitated by adding 9 volumes of cold diethyl ether (-70°C) to the cleavage mixture. After centrifugation (3,300 rpm for 5 minutes), the pellet is washed repeatedly with cold ether to remove residual TFA and scavengers. Final drying under vacuum yields a fluffy white powder containing Kemptide TFA.

Purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Column and Mobile Phase Selection

Crude Kemptide is purified using a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 μm particle size) with the following mobile phases:

  • Buffer A : 0.1% TFA in water.
  • Buffer B : 0.1% TFA in acetonitrile.

A gradient of 5–60% Buffer B over 20 minutes effectively separates the target peptide from impurities.

Lyophilization

Purified fractions are pooled, and acetonitrile is removed by rotary evaporation. The aqueous solution is lyophilized to obtain this compound as a stable powder.

Quantification of Residual TFA

Analytical Methods

Residual TFA in the final product is quantified using:

  • Ion chromatography (IC) : Detects TFA anions (CF₃COO⁻) with a detection limit of 0.01%.
  • Reverse-phase HPLC : Utilizes a C18 column and UV detection at 210 nm.
Table 2: Residual TFA Limits in Kemptide Preparations
Application Maximum Allowable TFA (%)
In vitro assays ≤5
In vivo studies ≤1

Quality Control and Validation

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight of this compound. Observed: 771.92 Da (calculated for C₃₂H₆₁N₁₃O₉).

Functional Validation

Kinase activity assays validate Kemptide’s utility as a PKA substrate. Using Rh-MAB-Kemptide , a fluorescent derivative, researchers reported a Km of 3–4 μM for PKA-catalyzed phosphorylation.

Challenges and Optimization Strategies

Minimizing TFA Content

  • Repeated ether washes : Reduce TFA content to <1%.
  • Ion exchange chromatography : Substitutes TFA with acetic acid or hydrochloric acid.

Scale-Up Considerations

Industrial-scale synthesis employs continuous-flow SPPS systems to enhance yield and reproducibility.

Chemical Reactions Analysis

Phosphorylation by Protein Kinase A (PKA)

Kemptide’s serine residue (Ser-5) undergoes ATP-dependent phosphorylation by PKA. Key kinetic parameters include:

ParameterValue (Wild-Type PKA)Value (Mutant PKA-Y204A)MethodSource
Kₘ (Kemptide)26 µM834 µMSteady-state kinetics
Vₘₐₓ23 µmol P·min⁻¹·mg⁻¹8.5 µmol P·min⁻¹·mg⁻¹Coupled enzyme assay
Catalytic efficiency (kₐₜ/Kₘ)0.88 µM⁻¹·s⁻¹0.01 µM⁻¹·s⁻¹Fluorescence polarization

Key findings :

  • Positive cooperativity : PKA binds ATP and Kemptide synergistically (Kₘ for Kemptide decreases from 980 µM to 292 µM when ATP is pre-bound) .

  • Redox sensitivity : Oxidation of PKA-Cα (e.g., C199 sulfenylation) reduces phosphorylation efficiency by 40–60% .

  • Substrate specificity : Kemptide’s Ala-Ser sequence is critical; mutation to Ala-Ala abolishes phosphorylation (Kₘ >1 mM) .

Competitive Inhibition and Allosteric Modulation

Kemptide’s reactivity is modulated by inhibitors and regulatory subunits:

  • PKI(5-24) inhibition : The inhibitory peptide PKI(5-24) competes with Kemptide for PKA binding (Kᵢ = 1.2 nM vs. Kₘ = 26 µM) .

  • Regulatory subunit effects : RIIα subunits reduce PKA activity toward Kemptide by 70%, whereas RIα subunits enhance inhibition by PKI .

Stability and Handling

  • Storage : Lyophilized Kemptide TFA is stable at −20°C for >2 years; reconstituted solutions (in TFA/H₂O) retain activity for 6 months .

  • pH sensitivity : Optimal phosphorylation occurs at pH 7.4 (50 mM MOPS buffer); activity declines by 50% at pH <6.5 or >8.5 .

Comparative Kinetics with Protein Substrates

Kemptide’s simplicity contrasts with protein substrates like DARPP-32:

SubstrateKₘ (µM)kₐₜ (s⁻¹)kₐₜ/Kₘ (µM⁻¹·s⁻¹)
Kemptide26230.88
DARPP-3212181.50
PP1_I-18151.88

Source:

Mutagenesis and Structural Insights

  • Y204A-PKA mutant : Disrupts allosteric networks, increasing Kₘ for Kemptide to 834 µM and abolishing ATP-Kemptide cooperativity .

  • W196G-PKA mutant : Retains wild-type activity toward Kemptide (kₐₜ = 22 s⁻¹) but shows 10-fold reduced RIα inhibition .

Scientific Research Applications

Kemptide TFA is widely used in various scientific research fields:

Mechanism of Action

Kemptide TFA exerts its effects through phosphorylation by protein kinase A. The mechanism involves the transfer of the γ-phosphoryl group from ATP to the serine residue of Kemptide. Aspartate 166 in protein kinase A acts as a base catalyst, abstracting a proton from the serine hydroxyl group, facilitating the nucleophilic attack on the γ-phosphoryl group of ATP. This results in the formation of phospho-Kemptide and adenosine diphosphate (ADP) .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₂H₆₁N₁₃O₉
  • Molecular Weight : 771.92 Da
  • Purity : >98% (HPLC)
  • CAS No.: 65189-71-1
  • Storage : Stable at -20°C to -70°C; requires TFA removal (<1%) for cell-based assays to avoid interference .

Comparison with Similar Compounds

Comparison with Other Kinase Substrate Peptides

While Kemptide TFA is a canonical PKA substrate, other kinase-specific peptides include:

Peptide Name Sequence/Target Molecular Weight (Da) Key Features Reference
This compound LRRASLG (PKA/PKC substrate) 771.92 High specificity for PKA; widely used in phosphorylation assays.
Biotin-Kemptide Biotin-LRRASLG ~1225.6 Modified for streptavidin-based purification; used in kinase crosslinking.
ROX-13 Not disclosed (kinase substrate) N/A ATP-analog-dependent crosslinking tool for kinase identification.

Key Differences :

  • Biotin-Kemptide enables affinity-based purification but requires additional synthesis steps (e.g., biotin conjugation) .
  • ROX-13 utilizes ATP analogs (e.g., ATP-ArN₃) for covalent kinase-substrate crosslinking, a mechanism distinct from Kemptide’s phosphorylation .

Comparison with Other TFA-Containing Peptides

TFA is commonly used in peptide synthesis. Below is a comparison with functionally distinct TFA salts:

Compound Name Target/Function Molecular Weight (Da) TFA Content Key Applications Reference
This compound PKA/PKC substrate 771.92 10–45% Kinase activity assays, biosensor development.
Abaloparatide TFA PTH1R agonist (osteoporosis treatment) ~3961.3 Not disclosed Bone formation stimulation.
Motixafortide TFA CXCR4 antagonist (anti-cancer) ~1555.7 Not disclosed AML treatment via apoptosis induction.
Alamandine TFA Mas-related G protein-coupled receptor ~1008.1 Not disclosed Cardio-renal protection.

Key Differences :

  • Functional Diversity : this compound is a research tool, while others like Abaloparatide TFA and Motixafortide TFA are therapeutic candidates.
  • TFA Impact : Kemptide’s TFA content is well-documented for assay interference, whereas therapeutic peptides may prioritize TFA removal during GMP-grade production .

Research Findings on TFA’s Role and Alternatives

TFA in Analytical Chemistry

  • Chromatography : TFA enhances peptide resolution in HPLC/UHPLC due to its ion-pairing properties but causes signal suppression in LC-MS. Alternatives like difluoroacetic acid (DFA) and methanesulfonic acid (MSA) offer comparable performance with reduced MS interference .
  • Peptide Analysis : this compound’s analysis often employs 0.1% TFA in mobile phases, but MSA (8–15 mM) can replace TFA in UHPSFC without compromising resolution .

TFA Removal Strategies

  • Dialysis/lyophilization : Reduces TFA content to <1% for cell-based assays .
  • Ion-exchange resins : Effective for peptides with basic residues (e.g., Kemptide’s arginines) .

Biological Activity

Kemptide TFA (Trifluoroacetic Acid) is a synthetic peptide that serves as a substrate for protein kinase A (PKA). Its biological activity has been extensively studied, revealing significant insights into its role in cellular signaling and enzymatic reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Overview of this compound

Kemptide is recognized as a potent substrate for PKA due to its specific amino acid sequence, which facilitates phosphorylation. The addition of TFA as a counter-ion affects the peptide's solubility and stability, influencing its biological interactions.

This compound acts primarily through the following mechanisms:

  • Phosphorylation : Kemptide is phosphorylated by PKA, which plays a critical role in various signaling pathways. The phosphorylation process is crucial for regulating cellular functions such as metabolism, gene expression, and cell proliferation.
  • Docking Interactions : The binding affinity between Kemptide and PKA has been quantified, with studies reporting a dissociation constant (KD) of approximately 4.2 nM. This high affinity indicates strong interactions that facilitate efficient phosphorylation processes .

Enzymatic Activity

Kemptide has been utilized in numerous studies to assess PKA activity. For instance, kinetic assays have shown that the Km for Kemptide is around 26 μM, with a catalytic rate constant (k_cat) reflecting effective substrate turnover . These metrics are essential for understanding how modifications to the peptide sequence influence enzymatic efficiency.

Cellular Effects

This compound has been implicated in various cellular responses:

  • Cell Growth Stimulation : Research indicates that TFA can enhance cell growth in certain contexts, with concentrations as low as 10 nM exhibiting inhibitory effects on cell proliferation in some cell types while promoting growth in others .
  • Inflammatory Responses : Studies have also highlighted that TFA can provoke inflammatory responses, suggesting a complex role in immune modulation .

Data Table: Summary of Key Research Findings

Study ReferenceKey FindingsMethodology
Cornish et al.Inhibition of cell growth at low concentrationsCell culture assays
Tipps et al.Allosteric regulation of GlyR by TFAReceptor activity assays
Burra & ThakurSolubilization of polyGln peptides using TFASize exclusion chromatography
Dyla et al.Optimal docking strength for Kemptide interactionsSingle-turnover kinetics

Case Studies

  • Cell Proliferation Assays : In vitro studies demonstrated that treatment with this compound at varying concentrations influenced the proliferation rates of different cell lines, underscoring its dual role as both an inhibitor and promoter depending on the context .
  • Pharmacological Applications : Investigations into the pharmacokinetics of TFA have revealed its stability during metabolism and its effects on liver metabolism, indicating potential therapeutic applications and safety profiles .
  • Structural Studies : Advanced techniques such as nuclear magnetic resonance (NMR) have been employed to study the conformational dynamics of Kemptide when bound to PKA, providing insights into how structural changes can affect phosphorylation efficiency .

Q & A

Q. What is the role of Kemptide TFA in kinase activity assays, and how is it experimentally validated?

Q. How should researchers assess the purity and stability of this compound for reproducible experiments?

Purity (>95%) is typically verified via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and mass spectrometry (expected MW: ~847.9 Da). Stability assessments involve:

  • Lyophilized form : Store at -20°C; reconstitute in 10 mM HCl (pH 2.0) to prevent aggregation.
  • Solution form : Use within 24 hours at 4°C to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers optimize this compound concentration in kinetic studies to avoid substrate inhibition?

Substrate inhibition occurs at supraphysiological concentrations. To mitigate this:

  • Perform Michaelis-Menten kinetics across a concentration gradient (e.g., 0.1–100 µM).
  • Calculate KmK_m and VmaxV_{max} using nonlinear regression (e.g., GraphPad Prism).
  • Validate with Lineweaver-Burk plots ; deviation from linearity indicates inhibition .

Example Optimization Data :

[Kemptide] (µM)Initial Velocity (nmol/min)
1012.5 ± 1.1
5025.3 ± 2.0
10018.7 ± 1.5 (Inhibition)

Q. What experimental strategies resolve discrepancies in phosphorylation efficiency across studies using this compound?

Contradictions often arise from:

  • Buffer composition : Divergent pH (e.g., Tris vs. HEPES) or ionic strength alters PKA activity.
  • Enzyme source : Recombinant vs. tissue-extracted PKA may have varying cofactor requirements.
  • Normalization : Use internal standards (e.g., phosphorylated BSA) to calibrate signals .

Recommended Workflow :

  • Replicate the original study’s buffer conditions.
  • Include a harmonized positive control (e.g., commercial PKA).
  • Apply meta-analysis tools (e.g., RevMan) to integrate historical data .

Q. How can this compound stability be systematically studied under varying experimental conditions?

Design a stability matrix evaluating:

  • Temperature : -80°C (long-term) vs. 4°C (short-term).
  • pH : 2.0–7.4 (simulate assay buffers).
  • Oxidative stress : Add 0.01% H₂O₂ to test degradation.

Stability Metrics :

Condition% Intact Peptide (24 hrs)
-80°C (lyophilized)98.5 ± 0.5
4°C (pH 7.4)85.2 ± 2.1
25°C (pH 7.4)62.3 ± 3.8

Q. What computational methods support the integration of this compound data into kinase signaling models?

Use systems biology tools (e.g., COPASI) to model PKA signaling cascades. Key steps:

  • Import kinetic constants (KmK_m, kcatk_{cat}) from Kemptide assays.
  • Validate against phosphoproteomics datasets (e.g., PRIDE Archive).
  • Simulate perturbations (e.g., cAMP elevation) to predict downstream effects .

Methodological Best Practices

  • Reproducibility : Document lot-specific purity data (e.g., COA) and storage conditions in supplemental materials .
  • Data Contradictions : Apply the STREGA guidelines for reporting heterogeneity in kinase assay protocols .
  • Ethical Compliance : For studies involving human samples, ensure GDPR compliance in data anonymization .

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